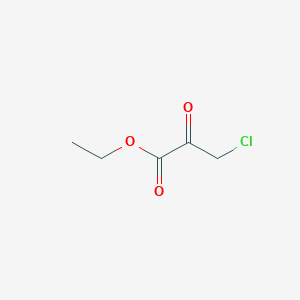

3-chloro-2-oxoPropanoic acid Ethyl ester

Description

Overview of Key Chemical Features and Reactivity Principles of 3-chloro-2-oxopropanoic acid Ethyl Ester

The distinct reactivity of this compound stems from the interplay of its three functional groups within a compact structure.

Structural Features: The molecule contains an ethyl ester group (-COOEt), an adjacent ketone (an α-keto group), and a primary chloride on the terminal carbon (a chloromethyl group, -CH₂Cl). The presence of two adjacent carbonyl groups significantly influences the molecule's electronic properties. The α-keto group is highly electrophilic due to the electron-withdrawing effect of the adjacent ester group. nih.gov

Reactivity Principles: The compound behaves as a potent electrophile at three distinct positions:

The Chloromethyl Carbon: This primary carbon is an excellent electrophilic site for Sₙ2 reactions. Nucleophiles such as amines, thiols, and carbanions readily displace the chloride ion. nih.govlibretexts.org

The Ketone Carbonyl: This is a classic electrophilic site for nucleophilic addition. It reacts with a wide range of nucleophiles, including organometallic reagents and amines (to form imines). libretexts.org

The Ester Carbonyl: While less reactive than the ketone, the ester carbonyl can undergo nucleophilic acyl substitution with strong nucleophiles, although this often requires more forcing conditions.

This polyfunctionality allows for sequential or one-pot reactions where different nucleophiles can be directed to specific sites, often controlled by reaction conditions or the nature of the nucleophile itself. For instance, soft nucleophiles like thiols tend to react at the soft electrophilic chloromethyl carbon, while hard nucleophiles may preferentially attack a carbonyl carbon. This predictable, yet tunable, reactivity makes it a powerful tool for synthetic chemists. libretexts.orgmdpi.com

Chemical Properties of this compound

| Property | Value |

| CAS Number | 65868-37-3 lookchem.comsigmaaldrich.com |

| Molecular Formula | C₅H₇ClO₃ lookchem.com |

| Molecular Weight | 150.56 g/mol lookchem.com |

| IUPAC Name | ethyl 3-chloro-2-oxopropanoate sigmaaldrich.com |

| Synonyms | Ethyl 3-chloropyruvate, 3-Chloro-2-oxo-propanoic acid ethyl ester lookchem.comchemicalbook.com |

| Boiling Point | 184.7 °C at 760 mmHg lookchem.com |

| Density | 1.224 g/cm³ lookchem.com |

| Flash Point | 76.1 °C lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chloro-2-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3/c1-2-9-5(8)4(7)3-6/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQULCHHLQEWPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 2 Oxopropanoic Acid Ethyl Ester

Established Synthetic Pathways for 3-chloro-2-oxopropanoic acid Ethyl Ester

Traditional routes to this compound rely on foundational organic reactions, including halogenation, condensation, and transformations from carboxylic acid precursors.

Halogenation of β-Keto Esters and Related Precursors

While the direct halogenation of common β-keto esters like ethyl acetoacetate (B1235776) does not yield the target compound, the halogenation of a closely related α-keto ester, ethyl pyruvate (B1213749), represents a primary pathway. Ethyl pyruvate can be synthesized via the oxidation of ethyl lactate, a readily available starting material derived from the fermentation of sugars. wikipedia.org The direct chlorination of ethyl pyruvate provides a route to ethyl 3-chloro-2-oxopropanoate.

Another related synthesis involves starting with diethyl oxalate (B1200264) and performing a nucleophilic substitution followed by chlorination to yield a similar compound, ethyl 3-chloro-2-oxo-butanoate, demonstrating the utility of halogenation in crafting α-chloro-α-keto esters. researchgate.net

A general scheme for this approach is the chlorination of an appropriate keto-ester precursor.

Reaction Scheme: Chlorination of Ethyl Pyruvate

This is a representative scheme. Reaction conditions can vary.

Condensation and Esterification Approaches (e.g., Ethyl Chloroacetate (B1199739) and Ethyl Formate)

A significant and efficient method for synthesizing the title compound is the mixed Claisen condensation. libretexts.org This reaction involves the base-mediated condensation of two different esters. For a successful mixed Claisen condensation that avoids a complex mixture of products, one ester component should not possess α-hydrogens, preventing it from self-condensing. libretexts.orgchemistrysteps.com

Ethyl formate (B1220265) is an ideal candidate for this role as it lacks α-hydrogens and can only act as the electrophilic "acceptor" in the condensation. libretexts.orgchemistrysteps.com It reacts with the enolate of an "donor" ester, in this case, ethyl chloroacetate. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, to generate the required enolate from ethyl chloroacetate. The subsequent nucleophilic attack on ethyl formate, followed by acidification, yields the target β-keto ester, which in this specific case is the α-keto ester derivative, ethyl 3-chloro-2-oxopropanoate.

| Reactant | Role | Key Properties |

| Ethyl Chloroacetate | Enolate Donor | Possesses acidic α-hydrogens. |

| Ethyl Formate | Electrophilic Acceptor | Lacks α-hydrogens; cannot self-condense. chemistrysteps.com |

| Sodium Ethoxide | Base | Deprotonates ethyl chloroacetate to form the nucleophilic enolate. |

Synthesis from Related Carboxylic Acids

An alternative strategy involves the preparation of the parent carboxylic acid, 3-chloro-2-oxopropanoic acid, followed by its esterification. This approach separates the formation of the carbon-chlorine bond and the core carbon skeleton from the introduction of the ethyl ester group.

The synthesis of the parent acid can be approached in several ways. For instance, related chlorocarboxylic acids can be synthesized through methods like the addition of hydrogen chloride to acrylic acid to form 3-chloropropionic acid. google.com While this specific product lacks the 2-oxo group, the principle of manipulating carboxylic acids is well-established. A more direct route would involve the chlorination of pyruvic acid.

Once the 3-chloro-2-oxopropanoic acid is obtained, it can be converted to its ethyl ester through standard esterification procedures, such as Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive derivative, like an acyl chloride (e.g., with thionyl chloride), which then readily reacts with ethanol to form the ester. researchgate.net

Emerging Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally responsible methods.

Environmentally Benign and Green Chemistry Protocols

Dedicated research focusing on "green" synthetic routes specifically for this compound is not extensively documented in publicly available literature. However, general principles of green chemistry can be applied to existing methods to enhance their environmental profile. Key areas for improvement include:

Solvent Selection: Replacing hazardous solvents like chlorinated hydrocarbons (e.g., chloroform, dichloromethane) with safer alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or in some cases, water or ethanol.

Atom Economy: Favoring reactions with high atom economy, such as condensation reactions, where most atoms from the reactants are incorporated into the final product.

Catalysis: Shifting from stoichiometric reagents (where a full equivalent of a substance is used and consumed) to catalytic methods, which use small amounts of a substance to drive the reaction, reducing waste.

Catalytic Synthesis Approaches (e.g., Lewis Acid or Organocatalysis)

The development of catalytic methods offers a promising avenue for the synthesis of complex molecules like ethyl 3-chloro-2-oxopropanoate. While specific catalytic syntheses for this exact molecule are not widely reported, related systems demonstrate the potential of these approaches.

Lewis acid catalysis is a powerful tool in organic synthesis. For example, Lewis acids like tin(IV) chloride have been used to catalyze ring-expansion reactions to form complex heterocyclic ethers. clockss.org In a more relevant example, the combination of an N-heterocyclic carbene (NHC) organocatalyst and a Lewis acid (Ti(OiPr)₄) was shown to be essential for an annulation reaction involving an unsaturated ketoester. nih.gov The Lewis acid activates the ketoester towards nucleophilic attack, demonstrating a cooperative catalytic system that could be adapted for C-C bond formations in the synthesis of the title compound. nih.gov

Organocatalysis , which uses small organic molecules as catalysts, represents another frontier. The NHC-catalyzed reaction mentioned above is a prime example. nih.gov Such catalysts can activate substrates in unique ways, potentially enabling milder reaction conditions and novel synthetic pathways that avoid the use of traditional strong bases or acids.

The synthesis of this compound can be approached through several strategic disconnections. A prevalent and effective method involves the chlorination of a β-keto ester precursor, which is itself synthesized through a Claisen condensation reaction.

A common route commences with the reaction between diethyl oxalate and ethyl acetate. This condensation is typically facilitated by a strong base, such as sodium ethoxide, to generate the sodium salt of ethyl 2-oxo-3-butenoate. The reaction is generally performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent side reactions.

Following the condensation, the resulting enolate is subjected to chlorination. A variety of chlorinating agents can be employed, with sulfuryl chloride (SO2Cl2) being a common choice. The chlorination is typically carried out at low temperatures to control the reactivity and minimize the formation of polychlorinated byproducts. The reaction mixture is then carefully quenched, and the desired product is extracted into an organic solvent.

An analogous and well-documented synthesis is that of ethyl 3-chloro-2-oxo-butanoate, which provides a strong procedural basis. In this synthesis, a Grignard reagent, prepared from bromoethane (B45996) and magnesium, undergoes nucleophilic substitution with diethyl oxalate. researchgate.net The resulting intermediate is then chlorinated using dichlorosulfonyl chloride, affording the final product with a reported yield of 93% for the chlorination step. researchgate.net This two-step process, starting from commercially available diethyl oxalate, highlights a robust pathway that can be adapted for the synthesis of this compound.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the careful control of several reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the final product, which is particularly important for its use in subsequent research applications.

Key parameters that are often subject to optimization include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. For the initial Claisen condensation, the selection of the base is critical. While sodium ethoxide is commonly used, other bases such as sodium hydride or lithium diisopropylamide (LDA) could be explored to potentially improve the yield by influencing the equilibrium of the condensation reaction. The choice of solvent can also play a significant role; while ethereal solvents are standard, the use of aprotic polar solvents might enhance the solubility of the reactants and intermediates.

Temperature control is paramount in both the condensation and chlorination steps. The Claisen condensation is often initiated at a low temperature and then allowed to warm to room temperature, while the chlorination step is typically performed at sub-zero temperatures to enhance selectivity and prevent over-chlorination. The molar ratio of the reactants, particularly the chlorinating agent, must be carefully controlled to favor the formation of the monochlorinated product.

A study on the synthesis of a related compound, ethyl acetylpyruvate, from acetone (B3395972) and diethyl oxalate, demonstrated that the use of microwave irradiation in the presence of sodium methoxide (B1231860) at low temperatures (-5 to 5 °C) could significantly shorten the reaction time to just 10 minutes while achieving a high yield of 95%. This suggests that microwave-assisted synthesis could be a valuable technique for optimizing the synthesis of this compound.

The following interactive table summarizes the potential effects of various reaction parameters on the synthesis of this compound, based on findings from related syntheses.

| Parameter | Variation | Expected Effect on Yield | Rationale |

| Base | Sodium Ethoxide vs. Sodium Hydride | Potentially higher with NaH | NaH can drive the reaction to completion by irreversibly deprotonating the alcohol byproduct. |

| Solvent | Diethyl Ether vs. THF vs. DMF | May vary | THF may offer better solubility. DMF could accelerate the reaction but may lead to side products. |

| Temperature | -10°C to Room Temperature | Higher purity at lower temperatures | Minimizes side reactions and decomposition of the product. |

| Chlorinating Agent | SO2Cl2 vs. N-Chlorosuccinimide (NCS) | SO2Cl2 often gives higher yields | SO2Cl2 is a more aggressive chlorinating agent, but NCS can offer milder conditions. |

| Reaction Time | 1-6 hours | Optimization needed | A shorter reaction time minimizes byproduct formation, but a longer time may be needed for completion. |

| Energy Source | Conventional Heating vs. Microwave | Microwave may increase yield and reduce time | Microwave irradiation can lead to rapid and uniform heating, accelerating the reaction. |

Isolation and Purification Techniques for Research Applications of this compound

The isolation and purification of this compound from the crude reaction mixture are critical steps to obtain a product of sufficient purity for its intended research applications. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common techniques employed are distillation, column chromatography, and chemical derivatization to form a crystalline adduct.

Distillation is a viable method for purifying this compound, particularly for larger scale preparations. longdom.org The technique separates compounds based on differences in their boiling points. britannica.comquora.com Given that the target compound is a liquid at room temperature, vacuum distillation is often employed to lower the boiling point and prevent thermal decomposition. However, if the boiling points of the desired product and any impurities are very close, distillation alone may not be sufficient to achieve high purity. longdom.org

Column chromatography is a highly effective method for achieving high purity, especially on a smaller, laboratory scale. britannica.comquora.com This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) of appropriate polarity is chosen to move the components of the mixture down the column at different rates. For this compound, a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is commonly used. The separation can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

A third approach involves the formation of a reversible crystalline derivative , such as a bisulfite adduct. This method is particularly useful for separating the keto-ester from non-ketonic impurities. The crude product is treated with a saturated aqueous solution of sodium bisulfite, which selectively reacts with the ketone functionality to form a solid adduct. This solid can be isolated by filtration and washed to remove soluble impurities. The pure this compound can then be regenerated from the adduct by treatment with a mild base, such as sodium bicarbonate, followed by extraction.

The following interactive table compares the effectiveness of these purification methods for this compound.

| Purification Method | Yield | Purity | Scalability | Advantages | Disadvantages |

| Vacuum Distillation | Moderate to High | Good | Excellent | Cost-effective for large quantities. | Potential for thermal decomposition; may not separate impurities with similar boiling points. |

| Column Chromatography | Moderate | Excellent | Poor to Moderate | Provides very high purity. | Can be time-consuming and requires large volumes of solvent; not ideal for large-scale purification. |

| Bisulfite Adduct Formation | High | Excellent | Good | Highly selective for ketones; can remove a wide range of impurities. | Requires an additional chemical step for formation and regeneration of the product. |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Oxopropanoic Acid Ethyl Ester

Nucleophilic Reactivity at Electrophilic Centers of 3-chloro-2-oxopropanoic acid Ethyl Ester

The molecule possesses two primary electrophilic centers susceptible to nucleophilic attack: the sp³-hybridized carbon bearing the chlorine atom and the sp²-hybridized carbonyl carbon.

The carbon atom attached to the chlorine is an electrophilic site typical of α-halocarbonyl compounds, making it highly susceptible to SN2 reactions with a variety of nucleophiles.

A prominent and synthetically valuable reaction involving the displacement of the chlorine atom is the Hantzsch thiazole (B1198619) synthesis. nih.govbepls.com This reaction provides a direct route to substituted thiazole rings, which are significant scaffolds in medicinal chemistry. nih.govmdpi.com The mechanism involves the reaction of the α-chloro-β-keto ester with a thioamide or thiourea. The sulfur atom of the thioamide acts as the nucleophile, attacking the carbon with the chlorine atom and displacing the chloride ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl group, and a subsequent dehydration step yields the aromatic thiazole ring. nih.govnih.gov

The reaction of this compound (or its bromo-analog) with various thioamides is a well-established method for producing 2,4-disubstituted thiazoles. nih.govorganic-chemistry.orgresearchgate.net

Table 1: Examples of Hantzsch Thiazole Synthesis using α-Halocarbonyl Compounds and Thioamides

| α-Halocarbonyl Compound | Thio-Component | Product Class | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted Phenacyl Bromides | α-Oxodithioesters | 2-Acyl-4-arylthiazoles | 68-82% | nih.gov |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehydes | Substituted Hantzsch Thiazole Derivatives | 79-90% | mdpi.com |

This table presents data for analogous Hantzsch reactions to illustrate the general utility of the pathway.

The electrophilic carbon center bonded to chlorine is also a target for carbon-based nucleophiles. Reactions with soft nucleophiles, such as enolates derived from active methylene (B1212753) compounds like diethyl malonate, are expected to proceed via an SN2 mechanism. In this pathway, the enolate would attack the C-Cl bond, displacing the chloride and forming a new carbon-carbon bond. This would result in a more complex poly-carbonyl compound. While this reaction is mechanistically plausible and a cornerstone of carbonyl chemistry, its application for this compound specifically is less documented in comparison to its use in heterocycle synthesis. The high efficiency of reactions like the Hantzsch synthesis often makes them the preferred pathway.

Carbonyl Reactivity and Condensation Pathways of this compound

The ketone carbonyl group provides another reactive site, primarily for condensation reactions. However, its reactivity is heavily influenced by the adjacent α-chloro substituent.

The Knoevenagel condensation typically involves the reaction of an aldehyde or ketone with an active methylene compound. For this compound to react with an aldehyde, it would first need to form an enolate by deprotonation at the α-carbon. The presence of the electronegative chlorine atom increases the acidity of the α-proton, but it can also lead to competing elimination reactions or other side products under basic conditions. The dominant reactivity of this substrate as an electrophile at the C-Cl bond often supersedes its function as a nucleophilic enolate in condensation reactions.

Similar to the Knoevenagel condensation, aldol-type reactions would require the formation of an enolate to act as a nucleophile. While β-keto esters are generally good substrates for both inter- and intramolecular aldol (B89426) reactions, the α-chloro substituent complicates this pathway. The most significant cyclization pathway for this molecule is the Hantzsch synthesis, which is initiated by nucleophilic substitution at the halogenated carbon, followed by an intramolecular condensation involving the ketone carbonyl. nih.govmdpi.com

Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol tautomeric forms. The equilibrium position is influenced by factors such as solvent polarity, temperature, and substituent effects. The α-chloro atom, being a strong electron-withdrawing group, is expected to have a significant impact on this equilibrium.

A detailed study combining NMR spectroscopy and quantum chemical calculations was performed on a series of β-ketoesters, including the very close analog ethyl 2-chloroacetoacetate (CH₃C(O)CHClC(O)OCH₂CH₃). The findings from this study offer significant insight into the tautomeric behavior of this compound.

Table 2: Tautomeric Equilibrium Analysis of Ethyl Acetoacetate (B1235776) and its α-Chloro Analog

| Compound | Method | Most Stable Tautomer (Predicted) | Observed Tautomer (NMR in solution) |

|---|---|---|---|

| Methyl Acetoacetate | Ab initio / DFT | Enol | Diketo |

| Methyl α-Chloroacetoacetate | Ab initio / DFT | Enol | Diketo |

| Ethyl Acetoacetate | Experimental | Diketo | Diketo |

The research revealed a noteworthy discrepancy: while quantum chemical calculations predicted the enol forms of the α-chloro esters to be the most stable species, experimental NMR spectroscopy showed that only the diketo form could be observed in solution. This suggests that in the liquid state, the diketo tautomer is overwhelmingly predominant for these α-chlorinated β-keto esters, or that the interconversion rate is such that only an averaged species is observed under standard NMR conditions. The electron-withdrawing nature of the chlorine substituent generally favors enolization, but other factors, including steric and solvent effects, collectively result in the dominance of the keto form in the observed spectra.

Halogen Reactivity and Substitution Mechanisms in this compound

The carbon-chlorine bond in this compound is the most reactive site for substitution reactions. The nature of these reactions is heavily influenced by the electronic environment created by the adjacent carbonyl groups.

SN1, SN2, and SN2' Pathways

The reactivity of α-halocarbonyl compounds, such as this compound, is characterized by a high susceptibility to nucleophilic attack at the α-carbon. jove.com This enhanced reactivity is primarily attributed to the inductive effect of the carbonyl group, which polarizes the C-Cl bond and increases the electrophilicity of the α-carbon. rsc.org

It is important to note that the choice of nucleophile is crucial. Strongly basic nucleophiles can lead to competing elimination reactions or enolate formation. jove.com However, a wide range of soft and less basic nucleophiles, such as iodide ions, amines, and thioamides, readily participate in SN2 reactions with α-halo ketones. youtube.comresearchgate.net These reactions are fundamental in synthetic organic chemistry, for example, in the Hantzsch thiazole synthesis where α-halo ketones react with thioamides to form thiazole rings. researchgate.net

SN1 Reactions: In contrast, the unimolecular nucleophilic substitution (SN1) mechanism is generally disfavored for α-halocarbonyl compounds. jove.comyoutube.com This is because the formation of a carbocation on the α-carbon is highly destabilized by the electron-withdrawing effect of the adjacent carbonyl group. youtube.com While studies on α-keto carbocations exist, they are considered challenging intermediates to generate and are not typical in the substitution chemistry of these compounds. scholaris.ca

SN2' Reactions: The SN2' (substitution nucleophilic bimolecular with allylic rearrangement) pathway is generally not a significant consideration for this compound under typical nucleophilic substitution conditions. This mechanism requires an allylic system, which is absent in this saturated α-chloro-α-keto ester.

A potential competing reaction, particularly in the presence of a strong base, is the Favorskii rearrangement . This reaction proceeds through the formation of a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack and ring-opening to yield a rearranged carboxylic acid derivative. scholaris.calibretexts.orgacs.org The presence of an enolizable proton α' to the carbonyl group is a prerequisite for the classical Favorskii rearrangement. In the case of this compound, which lacks α' protons, a quasi-Favorskii rearrangement could potentially occur under certain basic conditions. scholaris.ca

| Reaction Pathway | Feasibility for this compound | Key Mechanistic Features | Influencing Factors |

|---|---|---|---|

| SN2 | Highly Favorable | Bimolecular, backside attack, inversion of configuration. Transition state stabilized by the adjacent carbonyl group. youtube.com | Favored by less basic, soft nucleophiles. jove.com |

| SN1 | Highly Unfavorable | Unimolecular, formation of a carbocation intermediate. Destabilized by the electron-withdrawing carbonyl group. youtube.com | Generally not observed. |

| SN2' | Not Applicable | Requires an allylic system. | The substrate is not an allylic halide. |

| Favorskii Rearrangement | Possible (Quasi-Favorskii) | Involves a cyclopropanone intermediate. scholaris.calibretexts.orgacs.org | Favored by strong bases. scholaris.ca |

Radical and Photochemical Transformations Involving the C-Cl Bond

The C-Cl bond in this compound can also be cleaved under radical or photochemical conditions, leading to different reaction pathways than the ionic mechanisms discussed above.

Radical Reactions: The generation of carbon-centered radicals from the homolytic cleavage of a carbon-halogen bond is a well-established process in organic chemistry. libretexts.org In the case of α-halo ketones, the resulting α-keto radical can participate in various transformations. While specific studies on this compound are limited, general principles of radical chemistry suggest that initiation via radical initiators (e.g., AIBN) or photolysis could lead to the formation of an α-keto radical. This reactive intermediate could then undergo hydrogen atom abstraction, addition to unsaturated systems, or other radical-mediated processes. rsc.orglibretexts.org

Photochemical Transformations: The photochemistry of α-keto esters has been a subject of investigation. nih.gov Upon irradiation, these compounds can undergo α-cleavage (Norrish Type I reaction), leading to the formation of a radical pair. libretexts.org For this compound, this would involve the homolytic cleavage of the bond between the two carbonyl groups or the C-C bond adjacent to the ester. The subsequent fate of these radicals would depend on the reaction conditions, such as the solvent and the presence of radical traps.

Furthermore, recent studies have shown that α-keto acids can serve as precursors to acyl radicals under visible-light photoredox catalysis. acs.org This suggests that under appropriate photocatalytic conditions, this compound could potentially undergo transformations initiated by the generation of a radical at the carbonyl carbon.

Decomposition Pathways and Stability Studies of this compound

The stability of this compound is influenced by factors such as temperature and the presence of water or acidic/basic conditions. Decomposition can occur through various pathways, including gas-phase elimination and hydrolysis.

Gas-Phase Elimination Kinetics of 2-oxo-Carboxylic Acid Ethyl Esters

Studies on the gas-phase pyrolysis of esters often reveal unimolecular elimination reactions. For instance, the thermal decomposition of ethyl chloroformate has been studied, indicating the formation of ethylene (B1197577) and hydrogen chloride. researchgate.net While specific kinetic data for the gas-phase elimination of this compound is not available, studies on related 2-oxo-carboxylic acid ethyl esters provide some insights. These reactions are typically homogeneous and unimolecular, following first-order kinetics. The reaction products and rates are influenced by the substituents on the ester. It is plausible that at elevated temperatures, this compound could undergo elimination of HCl to form an unsaturated product, or decarboxylation. However, without specific experimental data, these remain hypothetical pathways.

Hydrolytic Stability and Ester Cleavage Mechanisms

The ester functional group in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. nih.gov

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification. nih.gov The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the ethoxide leaving group to yield the carboxylate salt of 3-chloro-2-oxopropanoic acid. This process is essentially irreversible because the final step is a highly favorable acid-base reaction between the carboxylic acid and the alkoxide. nih.gov

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to the corresponding carboxylic acid and ethanol (B145695). This reaction is reversible and its equilibrium can be influenced by the concentration of water. The mechanism involves the protonation of the ester carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water.

The rate of hydrolysis is dependent on the pH of the medium. Generally, ester hydrolysis is slowest in a neutral pH range and increases in rate at both acidic and basic pH. While specific hydrolysis rate constants for this compound are not documented in the readily available literature, the principles of ester hydrolysis provide a framework for understanding its stability in aqueous environments. nih.gov

| Condition | Reaction | Key Mechanistic Steps | Products |

|---|---|---|---|

| Basic (e.g., NaOH, H₂O) | Saponification (Irreversible) | 1. Nucleophilic attack of OH⁻ on the ester carbonyl. 2. Formation of a tetrahedral intermediate. 3. Elimination of the ethoxide leaving group. 4. Deprotonation of the resulting carboxylic acid. nih.gov | Sodium 3-chloro-2-oxopropanoate and Ethanol |

| Acidic (e.g., H₃O⁺) | Acid-Catalyzed Hydrolysis (Reversible) | 1. Protonation of the ester carbonyl oxygen. 2. Nucleophilic attack of H₂O on the carbonyl carbon. 3. Proton transfer. 4. Elimination of ethanol. | 3-chloro-2-oxopropanoic acid and Ethanol |

Applications of 3 Chloro 2 Oxopropanoic Acid Ethyl Ester in Complex Organic Synthesis

Building Block in Heterocyclic Synthesis

The reactivity of ethyl 3-chloro-2-oxopropanoate makes it an ideal precursor for the synthesis of a wide array of heterocyclic systems. The presence of two electrophilic carbon centers (the α-keto carbon and the carbon bearing the chlorine atom) and the ester functionality allows for sequential or one-pot reactions with various nucleophiles to construct five- and six-membered rings.

Pyrazole (B372694) and Triazole Annulation using 3-chloro-2-oxopropanoic acid Ethyl Ester

The 1,3-dicarbonyl moiety inherent in the structure of ethyl 3-chloro-2-oxopropanoate is a classic synthon for the construction of pyrazole rings. The Knorr pyrazole synthesis and related methods involve the cyclocondensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org In this context, ethyl 3-chloro-2-oxopropanoate can react with various hydrazines (H₂N-NHR) to form pyrazole derivatives. The reaction typically proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The substitution pattern on the final pyrazole is dictated by the structure of the hydrazine and the β-ketoester.

Similarly, the synthesis of 1,2,3-triazoles can be achieved using precursors derived from β-ketoesters. One established method involves the reaction of β-ketoesters with azides. organic-chemistry.org While direct use of ethyl 3-chloro-2-oxopropanoate is not extensively documented, its structural motifs are amenable to triazole synthesis. For instance, related compounds are known to participate in (3+2) cycloaddition reactions. organic-chemistry.org A plausible pathway could involve the reaction with an azide (B81097) source, where the enolate of the keto-ester acts as the nucleophile in a cyclization process. The synthesis of 1,2,4-triazoles often involves the condensation of amidines with appropriately functionalized precursors. frontiersin.org

| Reaction | Reactant A | Reactant B | Product Type | Key Synthesis Method |

| Pyrazole Synthesis | Ethyl 3-chloro-2-oxopropanoate | Hydrazine (or substituted hydrazine) | Substituted Pyrazole | Knorr Pyrazole Synthesis nih.gov |

| 1,2,3-Triazole Synthesis | Ethyl 3-chloro-2-oxopropanoate | Azide Source (e.g., sodium azide) | Substituted 1,2,3-Triazole | Azide-Enolate Cycloaddition organic-chemistry.org |

Quinoline (B57606) and Indole (B1671886) Framework Construction

Ethyl 3-chloro-2-oxopropanoate is a suitable precursor for constructing quinoline frameworks through well-established synthetic strategies such as the Conrad-Limpach-Knorr synthesis. jptcp.comiipseries.org This reaction involves the condensation of an aniline (B41778) with a β-ketoester. The process begins with the formation of a β-amino enone (a Schiff base intermediate), which then undergoes thermal or acid-catalyzed cyclization to form the 4-hydroxyquinoline (B1666331) product. The versatility of this method allows for the synthesis of a wide range of substituted quinolines by varying the aniline component. nih.gov

The construction of the indole nucleus using ethyl 3-chloro-2-oxopropanoate is less direct. However, its functionalities can be used to build upon existing indole structures or to construct the ring through multi-step sequences. For example, chloroacetyl groups are used to functionalize indoles, and subsequent reactions can lead to more complex architectures. nih.gov The synthesis of N-substituted indoles can be achieved through reactions with precursors like ethyl chloroacetate (B1199739). arkat-usa.org While a direct Fischer indole synthesis using this specific keto-ester is not typical, its reactive sites offer potential for novel annulation strategies. For instance, a controllable synthesis of 3-chloro-2-oxindoles from indoles has been developed, showcasing the utility of chlorinating agents in indole chemistry. rsc.org

| Reactant A | Reactant B | Product Type | Key Synthesis Method |

| Aniline | Ethyl 3-chloro-2-oxopropanoate | 4-Hydroxyquinoline derivative | Conrad-Limpach-Knorr Synthesis jptcp.comiipseries.org |

| Substituted Indole | Ethyl 3-chloro-2-oxopropanoate (as an alkylating/acylating agent) | Functionalized Indole Derivative | N/C-Alkylation/Acylation nih.govarkat-usa.org |

Synthesis of Imidazole-Containing Architectures

The synthesis of imidazole (B134444) derivatives can be achieved using α-haloketones as key starting materials. Ethyl 3-chloro-2-oxopropanoate fits this profile perfectly. A common route to imidazoles involves the reaction of an α-haloketone with an amidine. In a related synthesis, 1-[1-(4-chlorophenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone was prepared from 3-chloro-2,4-pentanedione, demonstrating the cyclization of a chlorinated dicarbonyl compound to form an imidazole ring. rasayanjournal.co.in Following this logic, ethyl 3-chloro-2-oxopropanoate can be condensed with formamide (B127407) or substituted amidines in the presence of ammonia (B1221849) to generate substituted imidazole derivatives. The reaction involves the initial formation of an amino-ketone intermediate, which then cyclizes with the amidine component.

Derivatization to Oxazole (B20620) and Thiazole (B1198619) Systems

The derivatization of ethyl 3-chloro-2-oxopropanoate into oxazole and thiazole systems represents a significant application of this building block. The Hantzsch thiazole synthesis is a classic and highly effective method that utilizes the reaction between an α-haloketone and a thioamide. youtube.comorganic-chemistry.org In this reaction, the sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the chlorine atom in ethyl 3-chloro-2-oxopropanoate. This is followed by an intramolecular cyclization and dehydration to afford the corresponding thiazole derivative. youtube.comgoogle.com The ester group at position 2 of the resulting thiazole offers a handle for further synthetic modifications.

For the synthesis of oxazoles, one common pathway is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. slideshare.net Ethyl 3-chloro-2-oxopropanoate can be converted into the necessary α-acylamino ketone intermediate by reaction with a primary amide, followed by cyclization promoted by a dehydrating agent like sulfuric acid or phosphorus pentoxide. slideshare.net Another approach, the Fischer oxazole synthesis, utilizes the reaction of a cyanohydrin with an aldehyde, which is less directly applicable but highlights the versatility of different precursors in forming the oxazole ring. wikipedia.org

| Heterocycle | Co-reactant | Key Synthesis Method | Reaction Description |

| Thiazole | Thioamide (R-CSNH₂) | Hantzsch Thiazole Synthesis youtube.comorganic-chemistry.org | Condensation and cyclization of the α-haloketone moiety with a thioamide. |

| Oxazole | Primary Amide (R-CONH₂) | Robinson-Gabriel Synthesis Precursor slideshare.net | Conversion to an α-acylamino ketone followed by dehydrative cyclization. |

Role in Chiral Synthesis and Stereoselective Transformations

The structural features of ethyl 3-chloro-2-oxopropanoate also lend themselves to applications in the realm of stereoselective synthesis, where the controlled formation of stereocenters is paramount.

Diastereoselective Approaches Utilizing this compound

Ethyl 3-chloro-2-oxopropanoate possesses a prochiral center at the carbon atom bearing the chlorine. This feature opens up possibilities for diastereoselective reactions where a new stereocenter is created in relation to the existing prochiral center. For example, the reduction of the ketone functionality can, in principle, lead to two diastereomeric chlorohydrins. The use of chiral reducing agents or catalysts could favor the formation of one diastereomer over the other.

Furthermore, the enolate of ethyl 3-chloro-2-oxopropanoate can participate in reactions where the approach of an electrophile is directed by a chiral auxiliary or catalyst, leading to a diastereoselective outcome. While specific, detailed research findings on diastereoselective approaches utilizing this exact ester are not widely published, the principles of stereoselective synthesis are applicable. For instance, biocatalytic asymmetric cyclopropanation reactions have been successfully performed on vinyl esters using related diazoesters, demonstrating that high diastereoselectivity can be achieved in transformations of similar substrates. nih.gov The potential for creating chiral building blocks from ethyl 3-chloro-2-oxopropanoate makes it an attractive, though underexplored, substrate for developing novel stereoselective methodologies.

Enantioselective Catalysis and Asymmetric Transformations

While direct enantioselective catalytic applications involving this compound as a primary substrate are not extensively documented in peer-reviewed literature, its structural motif as an α-chloro-β-keto ester places it within a class of compounds that are highly relevant to asymmetric transformations. Research has demonstrated the successful enantioselective chlorination of β-keto esters using chiral Lewis acid catalysts, yielding products with high enantioselectivity (up to 98% ee). acs.org These reactions, often employing copper(II) complexes with chiral ligands like spirooxazolines, establish a chiral center at the α-position bearing the chlorine atom. acs.org

The resulting chiral tertiary α-chloro-β-keto esters are valuable intermediates. The chlorine atom can be displaced by various nucleophiles in a stereospecific S"N"2 reaction, leading to the formation of a wide range of α-substituted β-keto esters with a quaternary stereocenter, often with complete inversion of configuration. acs.org This two-step sequence of enantioselective chlorination followed by nucleophilic substitution provides a flexible method for constructing complex chiral building blocks.

Although this compound itself is the product of a chlorination reaction, the principles of these asymmetric methods could theoretically be applied in reverse. For instance, a prochiral precursor could undergo an asymmetric chlorination to yield chiral this compound. Furthermore, the existing chiral center in a derivative of this ester could direct subsequent diastereoselective reactions.

| Reaction Type | Catalyst/Reagent | Product Type | Significance |

| Enantioselective α-chlorination | Chiral Lewis Acid (e.g., Cu(OTf)₂ + spirooxazoline ligand) | Chiral α-chloro-β-keto esters | Creation of tertiary stereocenters |

| Nucleophilic Substitution | Various nucleophiles (e.g., azides, thiols) | α-substituted β-keto esters | Formation of quaternary stereocenters |

Intermediate in the Synthesis of Complex Organic Molecules

Cyclopropane (B1198618) Ester Derivatives

The synthesis of fused cyclopropane β-keto esters has been achieved through the intramolecular cyclopropanation of unsaturated β-keto esters. nih.gov This transformation can be promoted by iodine in the presence of a base like triethylamine (B128534) and a Lewis acid, such as magnesium perchlorate (B79767) or ytterbium triflate, proceeding in a highly stereospecific manner. nih.gov While this demonstrates a pathway for forming cyclopropane rings from β-keto ester scaffolds, direct application starting from this compound would require it to first be converted into an appropriate unsaturated precursor.

A more direct, albeit related, pathway involves the reaction of α-bromo-β-keto esters with olefins under visible light photocatalysis to achieve intermolecular cyclopropanation. researchgate.net This suggests that α-halo-β-keto esters, the class of compounds to which this compound belongs, are viable precursors for cyclopropane synthesis. The reaction likely proceeds through the generation of a radical intermediate from the α-halo-β-keto ester, which then adds to the alkene.

Precursor for Advanced Functional Molecules

Role in the Synthesis of Ligands for Catalysis

Currently, there is a lack of specific examples in the scientific literature detailing the use of this compound as a direct precursor for the synthesis of ligands for catalysis. While the molecule possesses reactive functional groups (a ketone, an ester, and an alkyl chloride) that could theoretically be elaborated into a ligand structure, this application does not appear to be a common or documented use for this compound.

Applications in Specialty Polymer Chemistry

The use of this compound in specialty polymer chemistry is not well-documented in the available scientific literature. While functional polymers are a significant area of research, with various synthetic methods like RAFT polymerization being employed to create polymers for applications such as optoelectronics, there is no specific mention of this particular chloro-keto-ester as a monomer or functionalizing agent. rsc.org

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation of 3 Chloro 2 Oxopropanoic Acid Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamic behavior of atoms within a molecule.

¹H and ¹³C NMR for Tautomeric Forms and Isomeric Ratios

3-chloro-2-oxopropanoic acid ethyl ester, like many β-keto esters, has the potential to exist in equilibrium between its keto and enol tautomeric forms. ¹H and ¹³C NMR spectroscopy are powerful tools to investigate this equilibrium, as the chemical shifts of the nuclei are highly sensitive to the change in electronic environment between the two forms.

In the dominant keto form, a characteristic singlet would be observed in the ¹H NMR spectrum for the methylene (B1212753) protons (Cl-CH₂ -C=O) adjacent to the chlorine atom. The ethyl ester group would present as a quartet for the -O-CH₂ -CH₃ protons and a triplet for the -O-CH₂-CH₃ protons. In the ¹³C NMR spectrum, two carbonyl signals would be present: one for the ketone and one for the ester.

The enol form, by contrast, would exhibit a vinyl proton signal in the ¹H NMR spectrum. The formation of the C=C double bond and the hydroxyl group (-OH) dramatically alters the chemical shifts. The ratio of the tautomers can be accurately determined by integrating the signals corresponding to unique protons in each form, such as the methylene protons in the keto form versus the vinylic proton in the enol form.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Tautomers of this compound

| Atom | Keto Form | Enol Form |

| ¹H NMR | ||

| CH₂ (adjacent to Cl) | ~4.5 ppm (s) | - |

| =CH (vinylic) | - | ~6.0 ppm (s) |

| -OH (enol) | - | ~12.0 ppm (s, broad) |

| -OCH₂CH₃ | ~4.2 ppm (q) | ~4.1 ppm (q) |

| -OCH₂CH₃ | ~1.3 ppm (t) | ~1.2 ppm (t) |

| ¹³C NMR | ||

| C=O (ketone) | ~190 ppm | - |

| C=O (ester) | ~165 ppm | ~168 ppm |

| C -Cl | ~48 ppm | - |

| =C -Cl | - | ~100 ppm |

| =C -OH | - | ~160 ppm |

| -OC H₂CH₃ | ~62 ppm | ~61 ppm |

| -OCH₂C H₃ | ~14 ppm | ~14 ppm |

Note: Predicted values are based on standard chemical shift ranges and may vary based on solvent and experimental conditions.

2D NMR Techniques for Connectivity and Stereochemistry

While 1D NMR provides information on the types and numbers of protons and carbons, 2D NMR experiments are crucial for unambiguously determining the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of protons. For the keto form, a cross-peak would be expected between the quartet of the ethyl group's methylene protons and the triplet of its methyl protons, confirming the ethyl ester moiety. The methylene group adjacent to the chlorine would appear as a singlet and thus show no correlations, confirming its isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to their directly attached carbons. It would be used to definitively assign the carbon signals. For instance, the proton signal at ~4.5 ppm would show a correlation to the carbon signal at ~48 ppm, confirming the Cl-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is invaluable for piecing together the carbon skeleton. For example, correlations would be seen from the methylene protons (Cl-CH₂ ) to both the ketone and ester carbonyl carbons, confirming the core structure of the molecule.

Mass Spectrometry (MS) for Reaction Intermediates and Product Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is exceptionally useful for determining molecular weights and deducing molecular structures through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million. This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, the molecular formula is C₅H₇ClO₃. alfa-chemistry.com HRMS would be used to confirm the exact mass of the molecular ion, distinguishing it from other potential compounds or impurities that may have the same nominal mass but a different elemental formula. alfa-chemistry.com

Molecular Formula: C₅H₇ClO₃

Average Mass: 150.558 Da chemspider.com

Monoisotopic Mass: 150.008372 Da chemspider.com

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. docbrown.info Therefore, the mass spectrum will exhibit two molecular ion peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is a definitive signature for a monochlorinated compound. youtube.commiamioh.edu

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves isolating an ion of a particular m/z (usually the molecular ion) and subjecting it to fragmentation, followed by analysis of the resulting fragment ions. This provides detailed structural information and helps to propose fragmentation pathways.

For this compound, the fragmentation would be dictated by the relative strengths of the bonds and the stability of the resulting fragments. Key fragmentation pathways would likely include:

Loss of the ethoxy radical (•OCH₂CH₃): A common fragmentation for ethyl esters, leading to a prominent acylium ion.

Loss of an ethyl radical (•CH₂CH₃): Another common pathway for ethyl esters.

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond is a characteristic fragmentation for chlorinated compounds. docbrown.info

McLafferty Rearrangement: If sterically possible, this rearrangement could lead to the loss of a neutral ethene molecule.

Table 2: Plausible Mass Spectrometry Fragments for C₅H₇ClO₃

| m/z Value | Proposed Fragment Ion | Neutral Loss | Notes |

| 150/152 | [C₅H₇ClO₃]⁺ | - | Molecular ion peak ([M]⁺), showing 3:1 isotopic pattern. |

| 122/124 | [C₃H₂ClO₃]⁺ | C₂H₅• | Loss of ethyl radical. |

| 115 | [C₅H₇O₃]⁺ | Cl• | Loss of chlorine radical. |

| 105/107 | [C₃H₂ClO₂]⁺ | •OCH₂CH₃ | Loss of ethoxy radical. |

| 77 | [C₂H₂ClO]⁺ | CO, •OCH₂CH₃ | Subsequent loss of carbon monoxide from m/z 105/107. |

| 63/65 | [CH₂Cl]⁺ | C₄H₅O₃ | Chloromethyl cation. |

Note: The m/z values containing chlorine will appear as doublets with a 3:1 intensity ratio.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying functional groups within a molecule.

For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the two carbonyl groups. The ester C=O stretch typically appears around 1750-1735 cm⁻¹, while the ketone C=O stretch is found at a slightly lower wavenumber, around 1725-1705 cm⁻¹. libretexts.org The presence of two distinct peaks in this region would confirm the presence of both functional groups. Other key absorptions include the C-O stretching of the ester group (around 1300-1000 cm⁻¹) and the C-Cl stretching vibration (around 800-600 cm⁻¹). lumenlearning.com

These techniques are also excellent for monitoring reaction progress. For example, in a reaction where this compound is a reactant, one could monitor the decrease in the intensity of its characteristic carbonyl peaks over time. Conversely, if it is a product, the appearance and growth of these peaks would signify the progression of the reaction. This allows for real-time kinetic analysis without the need for sample extraction.

Table 3: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1750 - 1735 | Strong |

| C=O (Ketone) | Stretch | 1725 - 1705 | Strong |

| C-H (sp³) | Stretch | 3000 - 2850 | Medium |

| C-O (Ester) | Stretch | 1300 - 1000 | Strong |

| C-Cl | Stretch | 800 - 600 | Medium-Strong |

Reference data from general IR correlation tables. libretexts.orglumenlearning.comlibretexts.org

Chromatographic Techniques for Purity Assessment and Reaction Mixture Analysis (e.g., GC-MS, LC-MS, HPLC)

Chromatographic methods are indispensable for separating, identifying, and quantifying the components of a mixture. For a reactive compound like this compound, these techniques are essential for assessing the purity of the synthesized product and for monitoring the progress of reactions by analyzing the composition of the reaction mixture over time.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. In this method, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas moves the sample through the column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. GC-MS is particularly useful for identifying volatile impurities and byproducts in samples of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed for the analysis of less volatile or thermally labile compounds. The separation principle is similar to GC, but a liquid mobile phase is used to carry the sample through a packed column. This makes it suitable for a wider range of organic molecules. High-Performance Liquid Chromatography (HPLC) is a high-pressure, high-resolution form of liquid chromatography. When coupled with a mass spectrometer, LC-MS can separate and identify components in a complex mixture with high sensitivity and selectivity. A direct analytical method using LC-MS/MS has been developed for the determination of related compounds like 3-chloro-1,2-propanediol (B139630) fatty acid esters. nih.gov For the analysis of reaction mixtures containing this compound, LC-MS can be used to track the consumption of reactants and the formation of products and intermediates.

High-Performance Liquid Chromatography (HPLC)

HPLC with a suitable detector (such as a UV detector) is a robust method for assessing the purity of this compound. By comparing the area of the main peak in the chromatogram to the total area of all peaks, a quantitative measure of purity can be obtained. A reverse-phase HPLC method has been described for the analysis of the related compound, ethyl 3-chloro-3-oxopropionate, using an acetonitrile (B52724) and water mobile phase. sielc.com This type of method would likely be applicable to this compound as well.

Table 2: Typical Chromatographic Conditions for the Analysis of this compound and Related Compounds

| Technique | Column | Mobile/Carrier Phase | Detector | Typical Application |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | MS | Identification of volatile impurities and byproducts. |

| LC-MS | C18 reverse-phase column | Acetonitrile/Water gradient with formic acid | MS | Analysis of reaction mixtures and identification of non-volatile components. |

| HPLC | C18 reverse-phase column | Isocratic or gradient mixture of acetonitrile and water | UV | Purity assessment and quantification. |

The application of these chromatographic techniques provides detailed insights into the chemical processes involving this compound, enabling the optimization of reaction conditions and ensuring the quality of the final product.

Theoretical and Computational Studies on 3 Chloro 2 Oxopropanoic Acid Ethyl Ester

Electronic Structure and Reactivity Predictions

The electronic characteristics of a molecule are fundamental to its reactivity. Computational chemistry provides powerful tools to dissect these properties, offering predictive power that complements experimental findings.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are key determinants of a molecule's electrophilic and nucleophilic nature. youtube.com

For 3-chloro-2-oxopropanoic acid ethyl ester, the HOMO would likely be localized around the more electron-rich regions, such as the oxygen atoms of the carbonyl and ester groups, and potentially the chlorine atom, indicating these as primary sites for nucleophilic attack. Conversely, the LUMO is expected to be centered on the electron-deficient carbon atoms, particularly the carbonyl carbons and the carbon atom bonded to the electronegative chlorine atom, highlighting these as the primary sites for electrophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are routinely employed to compute these orbital energies and visualize their distributions. bhu.ac.in

A hypothetical FMO analysis for this compound would involve calculating the energies of the HOMO, LUMO, and the HOMO-LUMO gap. These values would then be used to derive various global reactivity descriptors, providing a quantitative measure of the molecule's chemical behavior.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character. |

The distribution of electron density within a molecule governs its electrostatic interactions and provides a detailed map of its reactive sites. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges, revealing the electronic landscape of the molecule. bhu.ac.in

In this compound, the electronegative oxygen and chlorine atoms are expected to bear partial negative charges, while the adjacent carbon atoms will carry partial positive charges. This charge separation creates a molecular dipole moment and defines the molecule's electrostatic potential (ESP).

The ESP map is a valuable tool for visualizing the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. bhu.ac.in For this compound, the ESP map would likely show negative potentials around the carbonyl oxygens and the chlorine atom, and positive potentials around the carbonyl carbons and the hydrogen atoms of the ethyl group.

Reaction Mechanism Elucidation using Quantum Chemical Methods (e.g., DFT Calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions at the atomic level. mdpi.com These calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. researchgate.net

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in its vibrational spectrum. By locating the TS, chemists can calculate the activation energy (the energy difference between the reactants and the TS), which is a critical factor in determining the reaction rate.

For reactions involving this compound, such as nucleophilic substitution or cycloaddition reactions, DFT calculations could be employed to model the reaction pathway. mdpi.com This would involve optimizing the geometries of the reactants, products, and any intermediates, as well as locating the transition state structure connecting them. The calculated activation energies for different possible pathways would allow for a prediction of the most favorable reaction mechanism.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including a number of solvent molecules in the calculation, which provides a more detailed picture of solvent-solute interactions but is computationally more demanding.

For a polar molecule like this compound, the choice of solvent would be expected to influence its reactivity. A polar solvent could stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction rate. chemrxiv.org Computational studies incorporating solvent effects would provide a more realistic and accurate description of the reaction dynamics.

Conformational Analysis and Intermolecular Interactions of this compound

The three-dimensional structure of a molecule can significantly influence its physical and chemical properties. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.org

For this compound, rotation around the C-C and C-O single bonds can lead to various conformers with different energies. For instance, the relative orientation of the carbonyl groups and the ethyl group can be described by dihedral angles. Computational methods can be used to perform a systematic conformational search to identify the most stable conformers (those with the lowest energy). csus.edu This is typically achieved by rotating specific bonds and calculating the energy at each step, resulting in a potential energy surface that reveals the energy minima corresponding to stable conformers and the energy barriers between them.

Intermolecular interactions also play a crucial role in the condensed phases. For this compound, these interactions would likely be dominated by dipole-dipole forces due to the presence of polar C=O and C-Cl bonds. Hydrogen bonding is not expected to be a dominant interaction for this molecule in its pure form, but it could be a significant factor in its interactions with protic solvents. The study of these interactions is important for understanding properties such as boiling point, solubility, and crystal packing. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 3-chloro-3-oxopropanoate |

| Ethyl malonyl chloride |

| Ethyl chloroformylacetate |

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives in Relation to their Chemical Activity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.me For derivatives of this compound, which belong to the broader class of α-keto esters and amides, QSAR studies are instrumental in understanding how structural modifications influence their chemical reactivity and selectivity towards biological targets. These studies are crucial for the rational design of new, more potent, and selective molecules.

The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure. fiveable.me By systematically altering substituents and analyzing the corresponding changes in activity, researchers can develop predictive models. These models typically use a set of molecular descriptors, which are numerical representations of molecular properties.

For α-keto acid and ester derivatives, QSAR studies have been employed to elucidate the structural requirements for various biological activities. For instance, studies on related α-keto amide derivatives as inhibitors of the gp120-CD4 interaction in HIV have utilized 3D-QSAR to understand the relationship between their structure and anti-HIV activity. ijpsdronline.comresearchgate.net Similarly, QSAR models for α-ketooxazole analogues have been developed to identify improved anti-Alzheimer's agents. researchgate.net

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is selected.

Molecular Descriptor Calculation: A wide range of descriptors are calculated for each molecule in the series. These can be categorized as:

Electronic Descriptors: (e.g., partial charges, HOMO/LUMO energies) which describe the electronic aspects of the molecule.

Steric Descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.

Topological Descriptors: which describe the connectivity of atoms in a molecule.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with biological activity. chemmethod.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and predictive capability.

In the context of α-keto ester and amide derivatives, QSAR studies have revealed key structural features that govern their activity and selectivity. For example, in a study on peptide α-ketoamides and α-ketohydroxamates as calpain I inhibitors, descriptors such as LogP, heat of formation, and HOMO energy were found to be significant. nih.gov The resulting model indicated that increased hydrophobicity (higher LogP) and a higher heat of formation, coupled with a lower HOMO energy, were favorable for enhanced inhibitory activity. nih.gov

The insights gained from such QSAR models are invaluable for the design of novel derivatives of this compound with tailored activity and selectivity profiles. By understanding the quantitative impact of different structural modifications, chemists can prioritize the synthesis of compounds that are most likely to exhibit the desired biological effects.

Below are tables summarizing findings from QSAR studies on classes of compounds structurally related to this compound.

Table 1: Key Findings from QSAR Studies on α-Keto Amide and Ester Derivatives

| Compound Class | Biological Target/Activity | Key Findings from QSAR Analysis | Reference |

| α-Keto Amide Derivatives | gp120-CD4 Inhibition (anti-HIV) | 3D-QSAR models highlighted the importance of steric and electronic fields for activity, guiding the design of more potent inhibitors. | ijpsdronline.comresearchgate.net |

| Peptide α-Ketoamides | Calpain I Inhibition | Increased hydrophobicity (LogP), higher heat of formation, and lower HOMO energy were correlated with improved inhibitory activity. | nih.gov |

| α-Ketooxazole Analogues | Anti-Alzheimer's Agents | 2D-QSAR models provided insights for structural optimization to improve selectivity of ACAT inhibitors. | researchgate.net |

| β-Keto Esters | Quorum Sensing Inhibition | The presence of a phenyl ring at the C-3 position was crucial for antagonistic activity. 4-substituted halo or 3- or 4-substituted methoxy (B1213986) groups on the phenyl ring enhanced activity. | nih.gov |

| α-Keto Phenylamide Derivatives | Proteasome Inhibition (Anticancer) | Structure-activity relationship studies indicated that specific substituted aromatic rings at the cap moiety and particular amino acid residues at P1, P2, and P3 positions were favored for inhibitory activity. | nih.gov |

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Related Compounds

| Descriptor Type | Example Descriptor | Relevance to Activity and Selectivity |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons in interactions with biological targets. |

| Partial Atomic Charges | Influences electrostatic interactions with the active site of an enzyme or receptor. | |

| Steric | Molecular Volume | Determines the fit of the molecule within a binding pocket. |

| Surface Area | Affects the extent of interaction with the biological target. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the hydrophobicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions. |

| Thermodynamic | Heat of Formation | Relates to the stability of the molecule and can influence binding affinity. |

Synthesis and Reactivity of Advanced Derivatives and Analogues of 3 Chloro 2 Oxopropanoic Acid Ethyl Ester

α-Halo Pyruvate (B1213749) Derivatives (e.g., 3-Bromo-, 3-Fluoro-, 3-Iodo-2-oxopropanoic acid Ethyl Esters)

The nature of the halogen substituent at the α-position of ethyl 2-oxopropanoate derivatives significantly impacts their chemical behavior, especially in nucleophilic substitution reactions. The reactivity is largely governed by the properties of the carbon-halogen (C-X) bond, including its strength, length, and the polarizability of the halogen atom.

Synthesis: The preparation of these analogues commonly starts from ethyl pyruvate. For example, ethyl 3-bromo-2-oxopropanoate can be synthesized by reacting ethyl pyruvate with bromine chloride. google.com The synthesis of ethyl 3-fluoro-2-oxopropanoate (B1239343) involves fluorination of appropriate precursors. nbinno.com Ethyl 3-iodo-2-oxopropanoate can be prepared through methods like the hydroiodination of ethyl propiolate. orgsyn.org

Reactivity: In nucleophilic substitution reactions, the reactivity of these α-halo pyruvate esters typically follows the trend I > Br > Cl > F, which corresponds to the leaving group ability of the halide. This trend is inversely related to the strength of the C-X bond.

Ethyl 3-bromo-2-oxopropanoate: This derivative is a valuable electrophile used in the synthesis of various compounds, including thiazoles. sigmaaldrich.com It is generally more reactive than its chloro counterpart due to the superior leaving group ability of the bromide ion. sigmaaldrich.comnih.gov

Ethyl 3-fluoro-2-oxopropanoate: While the strong C-F bond makes the fluoride (B91410) ion a poor leaving group, the high electronegativity of fluorine enhances the electrophilicity of the carbonyl carbon. These compounds are important for introducing fluorine into molecules, a common strategy in pharmaceutical development. nbinno.com

Ethyl 3-iodo-2-oxopropanoate: This is the most reactive of the series towards nucleophilic substitution due to the weak C-I bond, making it a potent electrophile. orgsyn.orgnih.gov

| Derivative | Chemical Formula | Molar Mass ( g/mol ) | Reactivity Trend (Leaving Group Ability) |

| Ethyl 3-fluoro-2-oxopropanoate | C5H7FO3 | 134.11 | Lowest |

| Ethyl 3-chloro-2-oxopropanoate | C5H7ClO3 | 150.56 nih.gov | Moderate |

| Ethyl 3-bromo-2-oxopropanoate | C5H7BrO3 | 195.01 nih.gov | High |

| Ethyl 3-iodo-2-oxopropanoate | C5H7IO3 | 242.01 nih.gov | Highest |

Modifications of the Ester Moiety (e.g., Methyl, Propyl, Aryl Esters)

Varying the ester group of 3-chloro-2-oxopropanoic acid provides another means to adjust the molecule's properties. The size and electronic nature of the alcohol-derived portion of the ester can affect reaction kinetics, solubility, and the steric environment of the reactive sites.

Synthesis: These ester analogues are typically synthesized via standard esterification of 3-chloro-2-oxopropanoic acid with the corresponding alcohol (e.g., methanol, propanol, or a phenol) or through transesterification of an existing ester.

Reactivity and Properties:

Methyl 3-chloro-2-oxopropanoate: The smaller size of the methyl ester compared to the ethyl ester can lead to faster reaction rates in sterically sensitive transformations. nih.govevitachem.com

Propyl 3-chloro-2-oxopropanoate: A longer alkyl chain in the ester, as in the propyl derivative, increases the molecule's lipophilicity, which can be beneficial for reactions in nonpolar solvents.

Aryl 3-chloro-2-oxopropanoates: The presence of an aryl group introduces electronic effects that can modulate the reactivity of the α-keto-halide system. For example, electron-withdrawing groups on the aryl ring can increase the electrophilicity of the carbonyl carbon.

| Ester Derivative | Chemical Formula | Molar Mass ( g/mol ) | Key Feature |

| Methyl 3-chloro-2-oxopropanoate | C4H5ClO3 | 136.53 nih.gov | Less sterically hindered than the ethyl ester. |

| Propyl 3-chloro-2-oxopropanoate | C6H9ClO3 | 164.59 | Increased lipophilicity compared to the ethyl ester. |

| Phenyl 3-chloro-2-oxopropanoate | C9H7ClO3 | 198.60 | Electronic effects from the aryl ring can influence reactivity. |

Substitution of the Carbonyl Group and Related Modifications

The carbonyl group in 3-chloro-2-oxopropanoic acid ethyl ester is a focal point for a variety of chemical transformations, leading to a wide array of functionalized derivatives.

Key Reactions and Derivatives:

Hydrate and Hemiacetal Formation: The electrophilic nature of the carbonyl carbon allows for reversible nucleophilic attack by water or alcohols to form hydrates and hemiacetals, respectively.

Imine and Enamine Synthesis: Reactions with primary and secondary amines can yield imines (Schiff bases) or enamines, which are important intermediates in the synthesis of nitrogen-containing compounds.

Sulfur-Containing Analogues: The carbonyl group can be converted to a thiocarbonyl or protected as a dithioacetal, creating derivatives with unique reactivity.

Carbon-Carbon Bond Formation: The carbonyl group can undergo reactions like the Wittig reaction to form alkenes, thereby extending the carbon framework.

Extended Carbon Chain Analogues and Cyclic Systems Derived from this compound

The dual reactivity of this compound at both the carbonyl and α-carbons makes it a valuable building block for constructing more complex molecules, including those with extended carbon chains and various cyclic systems.